molecular formula C25H21N3O4S B2609163 N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902496-79-1

N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2609163
CAS No.: 902496-79-1
M. Wt: 459.52
InChI Key: FEGCNEGUEBGDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic small molecule belonging to a class of compounds featuring a benzothieno[3,2-d]pyrimidine core. This heterocyclic scaffold is of significant interest in medicinal chemistry and chemical biology for its potential as a key intermediate in organic synthesis and for probing biological systems. Compounds with this core structure are frequently investigated for their ability to interact with enzymes and cellular receptors, making them valuable tools for basic research. Based on studies of closely related molecules, this compound class has demonstrated potential in modulating critical cellular pathways . Its mechanism of action is hypothesized to involve interaction with specific protein targets, such as enzymes or transcription factors, potentially influencing processes like cell differentiation and proliferation . Research into analogous thienopyrimidine and benzothienopyrimidine derivatives suggests broad applicability across several therapeutic areas, including but not limited to oncology, metabolic diseases, and immunology . The structural features of this compound, including the furylmethyl and dimethylphenyl substituents, make it a promising candidate for developing novel enzyme inhibitors or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize it as a building block for the synthesis of more complex molecules or as a pharmacological tool to study specific biochemical pathways.

Properties

CAS No.

902496-79-1

Molecular Formula

C25H21N3O4S

Molecular Weight

459.52

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O4S/c1-15-9-10-16(2)19(12-15)26-21(29)14-27-22-18-7-3-4-8-20(18)33-23(22)24(30)28(25(27)31)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

FEGCNEGUEBGDDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

The compound N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzothieno[3,2-d]pyrimidine core.
  • A furylmethyl substituent contributing to its biological activity.
  • An acetanilide moiety that may influence pharmacological properties.

Molecular Formula

  • C : 22
  • H : 22
  • N : 4
  • O : 3
  • S : 1

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Activity against Gram-positive bacteria : Compounds similar to N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Notable findings include:

  • In vitro studies : It demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and NCI-H358 (non-small cell lung cancer). The IC50 values ranged from 6.68 µM to 19.94 µM depending on the assay format used (2D vs. 3D cultures) .
Cell LineIC50 (µM) in 2DIC50 (µM) in 3D
A5498.78 ± 3.6219.94 ± 2.19
NCI-H3586.68 ± 1511.27 ± 0.49

The proposed mechanisms of action for the biological activities of this compound include:

  • DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells has been observed, suggesting that the compound may interfere with cell cycle progression .

Study on Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, compounds structurally related to N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide were tested against drug-resistant pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of Candida, outperforming traditional antifungals like fluconazole .

Anticancer Screening

A comprehensive screening of drug libraries identified several promising candidates with structures akin to the target compound. These candidates were particularly effective in multicellular spheroid models, which more accurately represent tumor microenvironments compared to monolayer cultures .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is C25H21N3O5C_{25}H_{21}N_{3}O_{5}. The compound features a benzothieno-pyrimidine structure that contributes to its unique biological activities. The presence of multiple functional groups enhances its interaction with various biological targets.

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may share these properties due to its structural similarities with known antitumor agents.
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Research on related compounds has demonstrated efficacy against a range of bacterial and fungal pathogens. This application is crucial in the development of new antibiotics given the rising resistance to existing drugs.
  • Neuroprotective Effects :
    • Emerging studies suggest that certain pyrimidine derivatives can protect neuronal cells from oxidative stress and neuroinflammation. This property is vital for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Antitumor Properties

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives. It was found that modifications to the benzothieno core significantly enhanced the compound's ability to inhibit tumor growth in vitro and in vivo models.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antibiotics, researchers tested various compounds against resistant strains of bacteria. The results indicated that compounds structurally similar to N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli.

Data Tables

Application AreaKey FindingsReferences
Antitumor ActivityInhibition of cancer cell proliferationJournal of Medicinal Chemistry
Antimicrobial ActivityEffective against resistant bacterial strainsAntibiotics
Neuroprotective EffectsProtection against oxidative stressNeuroscience Letters

Chemical Reactions Analysis

Potential Chemical Transformations

The compound’s reactivity stems from its functional groups:

  • Acetamide Group :

    • Hydrolysis : Converts the amide to a carboxylic acid under acidic or basic conditions.

    • Nucleophilic Substitution : Reaction with amines or alcohols to form new amide derivatives.

  • Furylmethyl Group :

    • Oxidation : Converts furan to a ketone or carboxylic acid, depending on oxidizing strength.

    • Electrophilic Substitution : Reactivity at the α-position of the furan ring.

  • Pyrimidine Ring :

    • Nucleophilic Attack : Substitution at the C3 position (already occupied by furylmethyl in this compound).

    • Reduction : Potential reduction of oxo groups to hydroxyl or amino derivatives.

Analytical Methods

The synthesis and characterization of this compound rely on advanced analytical techniques:

Method Purpose
HPLC Monitor reaction progress and purity
NMR Spectroscopy Confirm structural integrity and functional groups
IR Spectroscopy Identify carbonyl (C=O) and amide (N-H) groups
Mass Spectrometry Determine molecular weight and confirm molecular formula

Structural Similarity and Derivatives

The compound shares structural features with other benzothieno-pyrimidine derivatives, such as N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide . These analogs suggest:

  • Sulfanyl Variants : Replacement of furylmethyl with sulfanyl groups alters reactivity.

  • Substituent Effects : Dimethylphenyl vs. methoxyphenyl substituents influence solubility and biological activity.

Challenges and Considerations

  • Regioselectivity : Controlling substitution sites during alkylation or coupling steps.

  • Stability : Oxidative or hydrolytic degradation of the furylmethyl group under harsh conditions.

  • Scalability : Multi-step syntheses often require optimization for industrial-scale production.

This compound’s synthesis and reactivity highlight the importance of careful reaction control and advanced analytical methods. Further experimental studies are needed to fully characterize its chemical behavior and potential applications.

References : Evitachem product details (2025) PubChem entry (CID 1887692) Evitachem product details (MFCD14783200) Sigma-Aldrich product page (L226580)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents/Functional Groups Yield (%) Melting Point (°C) Molecular Formula Key Spectral Features (IR, NMR)
Target Compound Benzothieno[3,2-d]pyrimidinone 2-Furylmethyl, N-(2,5-dimethylphenyl)acetamide N/A N/A C25H21N3O4S Not reported in evidence
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, cyano 68 243–246 C20H10N4O3S IR: 3,436 (NH), 2,219 (CN); NMR: δ 2.37 (3 CH3)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl, cyano 68 213–215 C22H17N3O3S IR: 3,423 (NH), 2,209 (CN); NMR: δ 8.01 (=CH)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl, cyano 57 268–269 C17H10N4O3 IR: 2,220 (CN), 1,719 (CO); NMR: δ 9.59 (NH)
N-(2,5-Dichlorophenyl)-2-[3-(2-oxo-2-(phenethylamino)ethyl)-thieno[3,2-d]pyrimidin-1(2H)-yl]acetamide Thieno[3,2-d]pyrimidinone 2,5-Dichlorophenyl, phenethylamino, oxoethyl N/A N/A C24H21Cl2N5O3S Not reported
N-(2,5-Dimethylphenyl)-2-[5-((4-fluorophenyl)amino)-7-methyl-triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide Triazolo[4,3-c]pyrimidine 4-Fluorophenylamino, 7-methyl, 2,5-dimethylphenyl N/A N/A C22H22FN5O2 Not reported

Key Observations:

Core Heterocycles: The target compound’s benzothienopyrimidinone core differs from thiazolo-pyrimidines (11a, 11b) and triazolo-pyrimidines (), which may influence π-π stacking or hydrogen-bonding interactions with biological targets. The pyrimidoquinazoline (12) lacks sulfur in its core, reducing lipophilicity compared to sulfur-containing analogs like the target compound .

Substituent Effects :

  • The 2-furylmethyl group in the target compound contrasts with the 5-methylfuran-2-yl group in 11a/b and 12. The absence of a methyl group on the furan ring (target compound) may reduce steric hindrance, improving binding pocket accessibility.
  • The dimethylphenyl acetamide moiety (target compound) differs from dichlorophenyl () or fluorophenyl () substituents. Chlorine and fluorine atoms typically increase electronegativity and binding affinity but may reduce solubility .

Synthetic Yields: Compounds 11a/b and 12 show moderate yields (57–68%), suggesting challenges in forming complex heterocyclic systems.

Spectroscopic Trends: Cyano groups (11a/b, 12) exhibit strong IR absorption near 2,200 cm⁻¹, while carbonyls (e.g., 12’s CO at 1,719 cm⁻¹) confirm the presence of ketones or amides . The target compound’s acetamide group would likely show similar carbonyl stretching.

Research Implications

  • Pharmacological Potential: The benzothienopyrimidinone scaffold (target compound) shares structural motifs with kinase inhibitors (e.g., imatinib analogs), suggesting possible tyrosine kinase inhibition. However, the dichlorophenyl and fluorophenyl analogs () may exhibit distinct selectivity profiles due to halogen interactions .
  • Optimization Opportunities: Replacing the furylmethyl group with electron-withdrawing substituents (e.g., cyano in 11a/b) could enhance target affinity, while modifying the acetamide side chain (e.g., phenethylamino in ) might improve bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-benzothienopyrimidinyl]acetamide?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the construction of the benzothieno[3,2-d]pyrimidine core via cyclocondensation of thiophene derivatives with urea or thiourea. The furylmethyl group is introduced via alkylation using 2-furanmethanol under basic conditions (e.g., K₂CO₃ in DMF). Final acetamide coupling is achieved using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid derivative and 2,5-dimethylaniline. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., furylmethyl protons at δ 6.3–7.2 ppm, acetamide carbonyl at ~170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between benzothienopyrimidine and acetamide groups) .

Q. What are the key structural features influencing its reactivity?

  • Methodological Answer : The 2,4-dioxo-benzothienopyrimidine core is electron-deficient, making it susceptible to nucleophilic attack at C4. The furylmethyl group introduces steric hindrance, affecting substitution patterns. The acetamide linker’s flexibility modulates interactions with biological targets. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound for biological activity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to determine electrostatic potential surfaces, identifying regions for hydrogen bonding or hydrophobic interactions.
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases, enzymes). Focus on the benzothienopyrimidine core’s π-π stacking with aromatic residues and the acetamide’s hydrogen bonding to catalytic sites.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Dose-Response Curves : Use ≥10 concentrations (IC₅₀ determination) with triplicate replicates.
  • Off-Target Screening : Employ panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.
  • Metabolic Stability : Compare microsomal half-lives (human vs. rodent liver microsomes) to contextualize species-specific activity .

Q. What strategies enhance solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or ester groups at the acetamide nitrogen for pH-dependent release.
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility.
  • Nanoparticle Encapsulation : Load into PEG-PLGA nanoparticles (50–100 nm) for sustained release. Monitor stability via dynamic light scattering (DLS) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with pyrimidine replaced by quinazoline or triazine.
  • Substituent Variation : Systematically alter the furylmethyl group (e.g., thiophene, pyridine) and acetamide’s aryl moiety (e.g., electron-withdrawing substituents).
  • Pharmacophore Mapping : Use Schrodinger’s Phase to identify critical hydrogen bond acceptors (dioxo groups) and hydrophobic regions (dimethylphenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.